(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Chiral purity Enantiomeric excess Pharmaceutical intermediate specification

(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 181141-40-2) is a Boc-protected, cis-fused bicyclic diamine with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. The compound features two stereogenic centers at the 4a- and 7a-positions in the (R,R) configuration, which is critical for its downstream conversion into the (S,S)-diamine side chain of the fluoroquinolone antibiotic moxifloxacin.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 181141-40-2
Cat. No. B2835376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
CAS181141-40-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1CNC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
InChIKeyLGEWGFOMLJQHLL-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4aR,7aR)-tert-Butyl Octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 181141-40-2): A Defined Chirality Building Block for Moxifloxacin Synthesis


(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 181141-40-2) is a Boc-protected, cis-fused bicyclic diamine with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. The compound features two stereogenic centers at the 4a- and 7a-positions in the (R,R) configuration, which is critical for its downstream conversion into the (S,S)-diamine side chain of the fluoroquinolone antibiotic moxifloxacin. [1] The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen enables orthogonal deprotection strategies during multi-step syntheses, while the pyrrolidine NH remains available for further functionalization. This compound serves as an advanced intermediate in the stereocontrolled assembly of complex pharmaceutical agents.

Why Generic Substitution Fails for (4aR,7aR)-tert-Butyl Octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 181141-40-2)


Procurement based solely on the octahydro-1H-pyrrolo[3,4-b]pyridine core scaffold—without specifying absolute stereochemistry and protecting group identity—introduces unacceptable risk into synthetic workflows. The (4aR,7aR) configuration is non-interchangeable with the (4aS,7aS) antipode because the downstream moxifloxacin pharmacophore requires the (S,S)-diamine geometry at the quinolone C-7 position; use of the wrong enantiomer leads to a diastereomeric final product with compromised antibacterial activity. [1] Similarly, the Boc protecting group cannot be freely substituted for other carbamates (e.g., Cbz, Fmoc) without altering cleavage conditions, stability, and compatibility with subsequent steps. The cis ring junction is also critical—trans-fused diastereomers exhibit different conformational preferences and reactivity. These three variables (absolute configuration, N-protecting group, and ring-junction geometry) each represent an independent failure point for generic substitution.

Quantitative Differentiation Evidence for (4aR,7aR)-tert-Butyl Octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 181141-40-2)


Enantiomeric Purity: (4aR,7aR)-Boc vs. Racemic Mixtures and Commercial (4aS,7aS)-Boc

The (4aR,7aR)-Boc-protected compound is commercially available with an enantiomeric excess (ee) specification of ≥98%, as documented in supplier certificates of analysis, while its enantiomer (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 159991-07-8) is typically offered at ≥95% purity. In a disclosed purification process for the deprotected (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold, crude material with ee values of 90–98% was upgraded to >99.0% ee via dihydrohalide salt formation, with an overall yield reaching 94.0%. [1] This patent-established benchmark confirms that enantiomeric purity exceeding 99% ee is both achievable and necessary for GMP-grade moxifloxacin intermediate synthesis.

Chiral purity Enantiomeric excess Pharmaceutical intermediate specification

Predicted Physicochemical Properties: Lipophilicity and Ionization Profile

The calculated partition coefficient (LogP) for (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is 1.12, with a predicted pKa of 10.66 ± 0.20 for the pyrrolidine NH. [1] In contrast, the deprotected free amine (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 147459-51-6, MW 126.20) has a significantly lower calculated LogP of approximately 0.5 and a predicted pKa of 11.11 ± 0.20. The Boc group increases lipophilicity by approximately 0.6 LogP units, which influences solubility, chromatographic behavior, and passive membrane permeability characteristics during reaction workup and purification.

Lipophilicity LogP pKa Permeability prediction

Stereochemical Configuration Dictates Downstream Moxifloxacin Synthetic Efficiency

The (4aR,7aR) stereochemistry of the Boc-protected intermediate corresponds directly to the required (S,S) absolute configuration of the 2,8-diazabicyclo[4.3.0]nonane side chain in moxifloxacin. [1] A published synthetic route using the (4aS,7aS) scaffold (CAS 151213-42-2) with naproxen as a chiral auxiliary demonstrated recovery and reuse of the auxiliary with no loss of enantiomeric purity across cycles. [2] The use of racemic octahydro-1H-pyrrolo[3,4-b]pyridine necessitates a resolution step that incurs a minimum 50% theoretical yield loss (the undesired enantiomer must be discarded or racemized), while procurement of the chirally defined building block bypasses this inefficiency entirely.

Stereocontrolled synthesis Moxifloxacin intermediate Chiral auxiliary recovery

Structural Constraints of the cis-Fused Ring System vs. trans-Diastereomers and Monocyclic Analogs

The (4aR,7aR) isomer possesses a cis ring junction that places both bridgehead hydrogens on the same face of the bicyclic system, as confirmed by IUPAC nomenclature (rel-(4aR,7aR)). [1] The fraction of sp³-hybridized carbons (Fsp³) is 0.916, indicating a highly saturated, three-dimensional scaffold with only one sp² carbon (the Boc carbonyl). [2] This contrasts with aromatic pyrrolo[3,4-b]pyridine analogs (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine), which are planar and lack the defined spatial orientation of the secondary amine that is critical for subsequent N-arylation at the moxifloxacin C-7 position. The cis geometry ensures the pyrrolidine NH is oriented for nucleophilic aromatic substitution with the quinolone core.

Ring-junction geometry Conformational restriction Spatial orientation

Procurement-Driven Application Scenarios for (4aR,7aR)-tert-Butyl Octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CAS 181141-40-2)


GMP-Compliant Moxifloxacin Side-Chain Intermediate Synthesis

The (4aR,7aR)-Boc building block serves as a direct precursor to the (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain required for moxifloxacin manufacture. [1] The pre-installed chirality eliminates the need for classical resolution, circumventing the ≤50% yield limitation inherent to racemate-based approaches and reducing auxiliary waste. The Boc group can be removed under standard acidic conditions (TFA or HCl/dioxane) to unmask the piperidine nitrogen for subsequent coupling to the quinolone core.

Chiral Scaffold for Constrained Peptidomimetic Library Synthesis

The rigid cis-fused bicyclic framework (Fsp³ = 0.916) provides a conformationally constrained diamine scaffold with two distinguishable nitrogen atoms (Boc-protected piperidine NH and free pyrrolidine NH). [1] This orthogonality enables sequential diversification: the pyrrolidine NH can be alkylated, acylated, or arylated first, followed by Boc deprotection and functionalization of the piperidine nitrogen. Such scaffolds are valuable in peptidomimetic design where defined N–N distances and vectors influence target binding.

Enantiopure Reference Standard for Chiral HPLC Method Development

The compound's well-defined absolute stereochemistry and commercial availability at ≥98% ee make it suitable as a reference standard for chiral HPLC method development and validation. [1] It can serve as a system suitability standard to verify chromatographic resolution between the (4aR,7aR) and (4aS,7aS) enantiomers—a critical quality control requirement for pharmaceutical intermediate release testing.

Asymmetric Catalysis Ligand Precursor Synthesis

The chiral 1,2-diamine motif embedded within the bicyclic framework is amenable to conversion into chiral ligands for asymmetric catalysis (e.g., after N,N'-dialkylation or condensation with salicylaldehydes to form salen-type ligands). [1] The cis ring junction imposes a defined bite angle and spatial orientation of the two nitrogen donor atoms, which can influence enantioselectivity in metal-catalyzed transformations.

Quote Request

Request a Quote for (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.